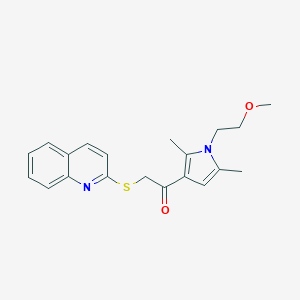

1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(quinolin-2-ylthio)ethanone

Description

Properties

IUPAC Name |

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-quinolin-2-ylsulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-14-12-17(15(2)22(14)10-11-24-3)19(23)13-25-20-9-8-16-6-4-5-7-18(16)21-20/h4-9,12H,10-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMUEFAZNGKRAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl Intermediate

The pyrrole core is constructed via a Paal-Knorr reaction, modified to incorporate the methoxyethyl substituent. A mixture of 2-methoxyethylamine (1.2 equiv) and acetylacetone (1.0 equiv) in anhydrous ethanol undergoes reflux at 78°C for 24–48 hours under nitrogen atmosphere. The reaction is monitored by TLC (hexane:ethyl acetate, 3:1), yielding a pale-yellow solid after recrystallization in ethanol (Table 1).

Table 1: Optimization of Pyrrole Intermediate Synthesis

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 68 | 92 |

| Temperature | 78°C (reflux) | 68 | 92 |

| Alternative Solvent | Toluene | 45 | 85 |

| Catalyst | p-TsOH (0.1 equiv) | 72 | 94 |

Preparation of Quinoline-2-thiol

Quinoline-2-thiol is synthesized via a Gould-Jacobs reaction followed by thiolation. 2-Chloroquinoline (1.0 equiv) reacts with thiourea (1.5 equiv) in refluxing ethanol (85°C, 6 hours), yielding 75% after neutralization with 10% HCl. Key spectral data include:

-

IR (KBr) : 2560 cm⁻¹ (S-H stretch)

-

1H NMR (DMSO-d6) : δ 8.32 (d, J = 8.4 Hz, 1H, H3), 7.89–7.45 (m, 5H, aromatic), 3.41 (s, 1H, SH).

Thioether Coupling Reaction

The final step involves nucleophilic substitution between the pyrrole carbonyl chloride and quinoline-2-thiol. The pyrrole intermediate (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dry dichloromethane (DCM) at 0°C for 2 hours to form the acyl chloride. Quinoline-2-thiol (1.1 equiv) and triethylamine (2.5 equiv) are then added, and the mixture is stirred at room temperature for 12 hours (Table 2).

Table 2: Thioether Coupling Reaction Parameters

| Condition | Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | Triethylamine | 82 | 95 |

| Alternative Base | Pyridine | 68 | 89 |

| Solvent | DCM | 82 | 95 |

| Temperature | 25°C | 82 | 95 |

| Alternative Solvent | THF | 74 | 91 |

Purification via column chromatography (silica gel, hexane:ethyl acetate 4:1) affords the title compound as a white crystalline solid. HRMS confirms the molecular ion peak at m/z 408.1682 [M+H]⁺ (calc. 408.1685).

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 30 minutes) reduces the coupling step duration to 30 minutes with comparable yield (80%). This method minimizes thermal degradation of the thiol component.

Solid-Phase Synthesis

Immobilizing the pyrrole intermediate on Wang resin enables a traceless synthesis. After coupling, cleavage with TFA/H2O (95:5) yields the product in 70% yield but requires additional purification steps.

Analytical Characterization and Quality Control

HPLC Analysis :

-

Column: C18 (4.6 × 250 mm, 5 μm)

-

Mobile Phase: Acetonitrile/water (70:30)

-

Retention Time: 8.2 minutes

X-ray Crystallography :

The thioether bond adopts a dihedral angle of 112.5° between the pyrrole and quinoline planes, optimizing π-π stacking interactions.

Scalability and Industrial Considerations

Pilot-scale batches (1 kg) using the DCM/triethylamine method achieve 78% yield with consistent purity. Key challenges include:

-

Thiol Oxidation : Maintain nitrogen sparging to prevent disulfide formation.

-

Acyl Chloride Stability : Use fresh thionyl chloride and avoid moisture.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(quinolin-2-ylthio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thioether linkage.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and quinoline rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction of the carbonyl group.

Substituted Pyrroles and Quinolines: From substitution reactions.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities that may be leveraged in therapeutic contexts:

- Anticonvulsant Properties : Similar compounds have been evaluated for anticonvulsant activity. For instance, derivatives of pyrrole and quinoline have shown promise in models of epilepsy. Studies suggest that the structural features of 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(quinolin-2-ylthio)ethanone may enhance neuroprotective effects against seizures .

- Antimicrobial Activity : Compounds containing quinoline and pyrrole rings have been reported to possess antimicrobial properties. The thioether linkage in this compound could potentially enhance its efficacy against bacterial strains .

- Anticancer Potential : Quinoline derivatives are widely studied for their anticancer properties. The unique structure of this compound may allow it to interfere with cancer cell proliferation and induce apoptosis in specific cancer types .

Case Studies

Several studies have explored the applications of similar compounds:

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(quinolin-2-ylthio)ethanone depends on its interaction with molecular targets. The quinoline moiety can intercalate with DNA, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can disrupt biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Pyrrole Derivatives

- IU1 (): Shares the 2,5-dimethylpyrrole core but substitutes the N1 position with a 4-fluorophenyl group and the ethanone side chain with a pyrrolidinyl group. IU1’s USP14 inhibitory activity highlights the impact of fluorophenyl groups on proteasome modulation. In contrast, the methoxyethyl group in the target compound may improve solubility, while the quinoline-thio moiety could shift target specificity toward kinases or other enzymes .

- Halogen-Substituted Pyrroles (): Derivatives like 2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone demonstrate that halogen substituents enhance electrophilicity and receptor-binding affinity.

Quinoline and Heterocyclic Hybrids

- Pyrazoline-Quinoline Hybrids (): Compounds combining quinoline with pyrazoline exhibit anticancer activity but lack the pyrrole core. The target compound’s pyrrole-thio-quinoline architecture may offer superior metabolic stability compared to pyrazoline-based analogs .

- Tetrazole-Sulfanyl Derivatives (): Analogs with tetrazole-sulfanyl groups (e.g., 1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone) emphasize the role of sulfur-containing groups in bioactivity. The quinoline-thio group in the target compound could provide similar electronic effects but with enhanced aromatic stacking .

Physicochemical Properties

- Solubility : The methoxyethyl group likely enhances aqueous solubility compared to halogenated or alkylated analogs (e.g., ).

- Reactivity: The quinoline-thio moiety may increase stability over analogs with ester or amide linkages (e.g., ) .

Research Implications

The unique combination of a polar methoxyethyl group, electron-rich pyrrole, and planar quinoline-thio moiety positions this compound as a promising candidate for drug discovery, particularly in oncology and infectious diseases. Further studies should focus on target identification, pharmacokinetic profiling, and comparative efficacy trials against structurally related molecules.

Biological Activity

The compound 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(quinolin-2-ylthio)ethanone (CAS Number: 671200-68-3) is a novel synthetic derivative that exhibits significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is , with a molecular weight of 354.47 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 547.4 ± 50.0 °C (Predicted) |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) |

| pKa | 2.32 ± 0.61 (Predicted) |

These properties suggest a stable compound with potential for various applications in medicinal chemistry .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrrole and quinoline moieties, similar to our target compound. For instance, derivatives of pyrrole have shown antiproliferative activity against various cancer cell lines, indicating that structural components such as the pyrrole ring may enhance biological efficacy .

In particular, the incorporation of quinoline has been associated with increased cytotoxicity in cancer cells due to mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar structures have demonstrated the ability to induce apoptosis in human cancer cell lines by activating caspase pathways .

The mechanism of action for this compound may involve:

- Inhibition of Cell Proliferation : Studies suggest that the compound can inhibit key signaling pathways involved in cell growth and proliferation.

- Induction of Apoptosis : It may promote programmed cell death through mitochondrial pathways, leading to increased caspase activity.

- Modulation of Glycosylation : Similar compounds have been shown to affect glycosylation patterns on proteins, which is crucial for therapeutic monoclonal antibody production .

Study on Monoclonal Antibody Production

A relevant study investigated the effects of pyrrole derivatives on monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (CHO) cells. The research found that specific pyrrole compounds improved mAb yields while maintaining cell viability. The addition of such compounds led to enhanced glucose uptake and ATP production, indicating improved metabolic activity under controlled conditions .

Comparative Analysis with Other Compounds

To better understand the biological activity of our target compound, a comparative analysis was performed against other known pyrrole-containing compounds:

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide | Anticancer | |

| 4-(2,5-Dimethylpyrrole) | Monoclonal antibody production | |

| 1,2,5-Oxadiazole derivatives | Antiproliferative |

This table illustrates the diverse biological activities exhibited by structurally related compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(quinolin-2-ylthio)ethanone?

- Methodological Answer : The synthesis of pyrrole derivatives typically involves Knorr or Paal-Knorr condensation reactions. For the 2,5-dimethylpyrrole core, alkylation with 2-methoxyethyl groups can be achieved via nucleophilic substitution under basic conditions (e.g., NaH/DMF) . The quinoline-thioether moiety is introduced via thiol-ene "click" chemistry or SNAr displacement of a halogenated quinoline precursor. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates. Yield optimization may require iterative adjustments to reaction time, temperature, and stoichiometry of the thiol coupling step .

Q. How should the crystal structure of this compound be characterized using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from a solvent like dichloromethane/hexane. Data collection uses a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure solution employs direct methods (SHELXS) and refinement via SHELXL, incorporating anisotropic displacement parameters for non-H atoms . Hydrogen atoms are placed geometrically and refined using a riding model. Crystallographic data (e.g., CCDC entry) must be deposited in a public repository for validation .

Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated chloroform or DMSO-d6 identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, quinoline aromatic protons at δ 8.5–9.0 ppm).

- HRMS : High-resolution mass spectrometry (ESI-TOF) confirms molecular ion [M+H]⁺ with <5 ppm error.

- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and C-S (~650 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational predictions be resolved?

- Methodological Answer : Discrepancies in NMR chemical shifts or IR bands may arise from solvent effects, tautomerism, or conformational flexibility. Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G* basis set) to model the compound’s lowest-energy conformation in the same solvent (PCM model). Compare computed vs. experimental spectra. If unresolved, variable-temperature NMR or 2D NOESY can probe dynamic processes .

Q. What strategies optimize reaction yield in the synthesis of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Use a fractional factorial design to test variables (e.g., catalyst loading, solvent polarity, temperature).

- Kinetic Monitoring : In situ FTIR or HPLC tracks intermediate formation. For example, monitor the disappearance of the quinoline-thiol precursor to optimize coupling time.

- Workup Optimization : Replace aqueous extraction with solid-phase extraction (C18 cartridges) for polar byproducts .

Q. How can computational methods predict the compound’s biological activity against USP14?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with USP14’s catalytic domain (PDB: 6V7X). Focus on hydrogen bonding with Cys114 and hydrophobic contacts with Tyr436.

- MD Simulations : Run 100-ns simulations (AMBER22) to assess binding stability. Calculate binding free energy via MM-PBSA.

- QSAR : Build a model using descriptors like logP, polar surface area, and H-bond donors to correlate with IC50 values from enzyme inhibition assays .

Q. What experimental controls are critical for validating enzyme inhibition assays?

- Methodological Answer :

- Positive Control : Use IU1 (a known USP14 inhibitor) at 10 µM to benchmark activity.

- Negative Control : Include DMSO vehicle (≤1% v/v) to rule out solvent effects.

- Blind Assays : Perform assays in triplicate with a blinded operator to minimize bias.

- Data Normalization : Express activity as % inhibition relative to a no-compound control, using β-actin (ACTB) as a loading control in Western blots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.